molecular formula C15H21NO3 B15073111 Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate

Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate

Cat. No.: B15073111
M. Wt: 263.33 g/mol
InChI Key: GQVSOZIWEVUIGC-BNOWGMLFSA-N
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Description

Preparation Methods

The synthesis of Methyl (2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate involves several steps. One common method includes the use of piperidine derivatives as starting materials. The synthetic route typically involves hydrogenation, cyclization, and functionalization reactions . Industrial production methods often employ flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Methyl (2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Methyl (2S,4R)-4-Hydroxy-1-[®-1-phenylethyl]piperidine-2-carboxylate can be compared with other piperidine derivatives such as:

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

methyl (2S,4R)-4-hydroxy-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate

InChI

InChI=1S/C15H21NO3/c1-11(12-6-4-3-5-7-12)16-9-8-13(17)10-14(16)15(18)19-2/h3-7,11,13-14,17H,8-10H2,1-2H3/t11-,13-,14+/m1/s1

InChI Key

GQVSOZIWEVUIGC-BNOWGMLFSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@H](C[C@H]2C(=O)OC)O

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(CC2C(=O)OC)O

Origin of Product

United States

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